methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLODEMWSALEDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C=CS2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate has been investigated for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit antitumor properties. For instance, a study highlighted the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives that demonstrated promising antitumor activity against various cancer cell lines .
Table 1: Biological Activity of this compound Derivatives
Synthetic Organic Chemistry
This compound serves as an essential intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in carbon-carbon and carbon-heteroatom bond formations makes it valuable in synthetic organic chemistry. The compound can be used in reactions such as the Suzuki-Miyaura coupling , which allows for the construction of complex arylated derivatives .
Table 2: Synthetic Reactions Involving this compound
Case Studies and Research Findings
Numerous studies have explored the applications of this compound:
- Antitumor Activity : A recent study synthesized various derivatives and evaluated their cytotoxic effects against cancer cell lines. The results indicated that certain modifications significantly enhance their biological activity .
- Synthesis of Heterocycles : This compound has been utilized as a precursor in the synthesis of diverse heterocyclic structures through multi-component reactions. These reactions often lead to complex molecules with potential pharmacological properties .
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Thienopyridine derivatives vary in ring fusion positions, substituents, and functional groups, significantly altering their physicochemical and biological properties. Below is a comparative analysis based on the evidence:
Key Differences and Implications
Ring Fusion Position: Thieno[3,2-b]pyridine (target compound) vs. Thieno[2,3-b]pyrazine (compound 2l): Incorporates a pyrazine ring instead of pyridine, increasing nitrogen content and altering hydrogen-bonding capacity .
Substituent Effects: BI95004: The butanamido and methylcarbamoyl groups may enhance solubility and target binding in biological systems, as seen in kinase inhibitors . Compound 2l: The pyridin-3-ylamino group at C7 likely contributes to π-stacking interactions in enzyme active sites .
Synthetic Routes: The target compound’s synthesis might involve cyclization of aminothiophene precursors (analogous to ), whereas BI95004 and compound 2l employ coupling reactions (e.g., Buchwald-Hartwig amination) .
Biological Activity: Antitumor activity is prominent in methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates (e.g., compound 2l), likely due to kinase inhibition . Partially saturated analogs () exhibit enantioselectivity, suggesting utility in chiral drug development .
Research Findings and Data Gaps
- Spectroscopic Data : While the target compound’s NMR or IR data are absent, analogs like BI95004 and compound 2l provide benchmarks for expected signals (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) .
- Synthetic Challenges : Positional isomerism ([3,2-b] vs. [2,3-c]) complicates regioselective synthesis, necessitating advanced catalytic methods (e.g., asymmetric catalysis in ) .
Biological Activity
Methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including antitumor effects and mechanisms of action.
Chemical Structure and Synthesis
This compound belongs to the thieno[3,2-b]pyridine family, which has been synthesized through various methods including Suzuki-Miyaura coupling and Buchwald-Hartwig coupling. These synthetic routes allow for the functionalization of the thienopyridine scaffold, enhancing its biological properties.
In Vitro Studies
Recent studies have evaluated the antitumor potential of various derivatives of thieno[3,2-b]pyridine. For instance:
- Cell Lines Tested : The compound has shown promising results against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. In vitro assays indicated that certain derivatives exhibited significant growth inhibition with GI50 values ranging from 1.30 to 13 μM .
- Mechanisms of Action : The antitumor activity is primarily attributed to the inhibition of cell proliferation and induction of apoptosis. For example, one study demonstrated that the compound altered the cell cycle profile by increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase .
In Vivo Studies
In vivo experiments using chick chorioallantoic membrane (CAM) models revealed that this compound significantly reduced tumor size when grafted with TNBC cells. This suggests a potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thienopyridine ring. For instance:
Case Studies
- Triple-Negative Breast Cancer : A study evaluated several thieno[3,2-b]pyridine derivatives in TNBC cell lines. The most effective compound exhibited a GI50 value of 13 μM and demonstrated selective toxicity towards cancer cells while sparing non-tumorigenic cells .
- Cell Cycle Analysis : Another investigation focused on how this compound affects cell cycle dynamics in cancerous cells. The findings indicated a significant alteration in cell cycle phases leading to increased apoptosis rates .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization or condensation of substituted pyridine and thiophene precursors. For example, analogous thienopyridine esters are synthesized via Biginelli-like reactions (one-pot condensation of aldehydes, β-keto esters, and thioureas) followed by cyclization under acidic conditions . Purification is achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Key intermediates can be monitored via TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., methyl ester singlet at δ ~3.7 ppm, aromatic protons in thienopyridine ring at δ ~6.5–7.5 ppm) and carbon signals (ester carbonyl at ~165–170 ppm) .
- FTIR : Confirm ester C=O stretching (~1700–1750 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]+ at m/z 197.25 (C9H11NO2S) .
Advanced Research Questions
Q. How can the ester group in this compound be strategically modified for pharmacological derivatization?
- Methodological Answer :
- Hydrolysis : Treat with NaOH (1M, aqueous ethanol, reflux) to yield the carboxylic acid, enabling conjugation with amines or alcohols .
- Transesterification : React with primary alcohols (e.g., methanol → ethanol) using catalytic H2SO4 or Ti(OiPr)4 .
- Nucleophilic Substitution : Replace the methoxy group with amines (e.g., NH3 in DMF, 80°C) to generate amide derivatives for bioactivity screening .
Q. What in vitro assays are recommended to evaluate its potential as an antioxidant or enzyme inhibitor?
- Methodological Answer :
- Antioxidant Activity : DPPH radical scavenging assay (IC50 determination at 517 nm, compare to Trolox standards) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ kits, with IC50 calculated via non-linear regression .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2 or MCF-7), with dose-response curves (24–72 h exposure) .
Q. How can computational modeling predict its interactions with biological targets like cyclooxygenase-2 (COX-2)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into COX-2’s active site (PDB: 5KIR). Optimize ligand poses with MM-GBSA scoring .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability and hydrogen bond occupancy .
Q. How should researchers resolve contradictions in reported solubility data (e.g., aqueous vs. organic solvents)?
- Methodological Answer :
- Standardized Solubility Testing : Use shake-flask method (saturated solutions in PBS, ethanol, DMSO) with HPLC quantification. Adjust pH (2–10) to assess ionization effects .
- Thermodynamic Analysis : Calculate logP (e.g., ~2.1 via XLogP3) to validate experimental partition coefficients .
Q. What factors influence its stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (peak area %).
- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hours) .
- Recommendations : Store in amber vials at -20°C under inert gas (N2/Ar) to prevent oxidation .
Q. What mechanistic insights exist for its participation in [3+2] cycloaddition reactions?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with azides or nitrile oxides. B3LYP/6-31G(d) level is recommended .
- Isotopic Labeling : Use 13C-labeled esters to track regioselectivity in cycloadduct formation via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
